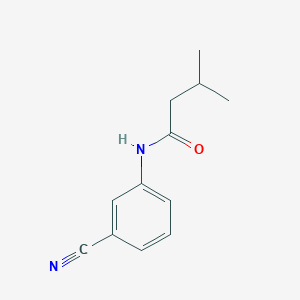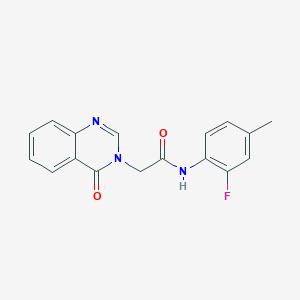![molecular formula C14H8N2O5 B7628440 (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)
(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid, also known as CNF or 4-nitrophenyl 2-cyano-3-(furan-2-yl)acrylate, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNF is a highly conjugated molecule that exhibits strong absorption in the visible region of the electromagnetic spectrum. This feature makes it an excellent candidate for a variety of applications, including biological imaging, sensing, and drug delivery.
Mécanisme D'action
The mechanism of action of (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid is not fully understood, but it is believed to involve the formation of a covalent bond between the this compound molecule and the target biomolecule. This covalent bond results in a shift in the absorption and fluorescence properties of the this compound molecule, allowing for the detection and imaging of the target biomolecule.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and minimal side effects in laboratory experiments. However, its long-term effects on living organisms are not yet fully understood, and further research is necessary to determine its safety for use in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid offers several advantages for use in laboratory experiments, including its strong absorption and fluorescence properties, its ability to selectively bind to biomolecules, and its low toxicity. However, its synthesis can be challenging and time-consuming, and its long-term effects on living organisms are not yet fully understood.
Orientations Futures
There are several future directions for research on (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid, including its use in drug delivery, its potential as a diagnostic tool for cancer and other diseases, and its application in the development of new materials for use in electronics and photonics. Additionally, further research is necessary to fully understand the mechanism of action of this compound and its long-term effects on living organisms.
Méthodes De Synthèse
(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid can be synthesized through a multi-step process that involves the condensation of 4-nitrophenylacetic acid with furan-2-carbaldehyde, followed by the addition of cyanoacetic acid. The resulting product is then purified through column chromatography to obtain a pure sample of this compound.
Applications De Recherche Scientifique
(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid has been extensively studied for its potential applications in biological imaging and sensing. It has been demonstrated that this compound can selectively bind to proteins and nucleic acids, making it a useful tool for detecting and imaging these biomolecules in living cells. Additionally, this compound has been shown to exhibit fluorescence properties when excited with visible light, making it an excellent candidate for use in fluorescence microscopy.
Propriétés
IUPAC Name |
(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5/c15-8-10(14(17)18)7-12-5-6-13(21-12)9-1-3-11(4-2-9)16(19)20/h1-7H,(H,17,18)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPSXVSHKYKNAJ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)


![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)



![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)

![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)

![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)
